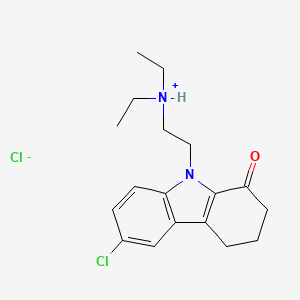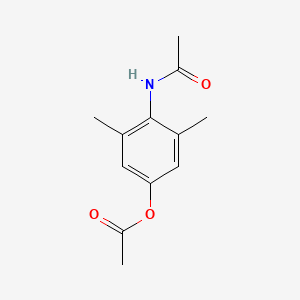
Lead, isotope of mass 195
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead, isotope of mass 195, is a radioactive isotope of lead with the symbol 195 Pb. It has a mass number of 195, which means it contains 82 protons and 113 neutrons. This isotope is known for its relatively short half-life of approximately 15 minutes . Lead-195 is not naturally occurring and must be synthesized in a laboratory setting.
准备方法
The synthesis of lead, isotope of mass 195, typically involves nuclear reactions. One common method is the bombardment of bismuth-209 with high-energy protons, which results in the formation of lead-195 through a series of nuclear reactions . The reaction conditions require a particle accelerator to achieve the necessary energy levels for the bombardment process. Industrial production of lead-195 is limited due to its short half-life and the complexity of the synthesis process.
化学反应分析
Lead-195, like other isotopes of lead, can undergo various chemical reactions. These include:
Oxidation: Lead-195 can be oxidized to form lead oxides under certain conditions.
Reduction: It can be reduced back to its metallic form from its oxides.
Substitution: Lead-195 can participate in substitution reactions where it replaces another element in a compound.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various halides for substitution reactions. The major products formed from these reactions are lead oxides, metallic lead, and lead halides .
科学研究应用
Lead-195 has several applications in scientific research, particularly in the fields of chemistry and nuclear physics. Some of its notable applications include:
Tracer Studies: Due to its radioactive nature, lead-195 is used as a tracer in various chemical and biological experiments to track the movement and interaction of lead within different systems.
Nuclear Physics Research: Lead-195 is used in experiments to study nuclear reactions and decay processes, providing valuable insights into the behavior of radioactive isotopes.
Medical Research: Although not commonly used in clinical settings, lead-195 can be utilized in experimental studies to understand the effects of radiation on biological tissues.
作用机制
The primary mechanism of action for lead-195 involves its radioactive decay. Lead-195 undergoes beta-plus decay, transforming into thallium-195 while emitting positrons and neutrinos. This decay process releases energy, which can be detected and measured in various experimental setups. The molecular targets and pathways involved in its action are primarily related to its interaction with atomic nuclei and the subsequent radiation effects .
相似化合物的比较
Lead-195 can be compared with other isotopes of lead, such as lead-204, lead-206, lead-207, and lead-208. These isotopes differ in their mass numbers and stability:
Lead-204: A stable isotope with a mass number of 204.
Lead-206: A stable isotope and the end product of the uranium-238 decay series.
Lead-207: A stable isotope and the end product of the uranium-235 decay series.
Lead-208: The heaviest stable isotope of lead and the end product of the thorium-232 decay series.
Lead-195 is unique due to its short half-life and its use in specialized research applications. Unlike the stable isotopes, lead-195’s radioactive properties make it valuable for tracer studies and nuclear physics research.
属性
CAS 编号 |
35788-48-8 |
|---|---|
分子式 |
Pb |
分子量 |
194.97452 g/mol |
IUPAC 名称 |
lead-195 |
InChI |
InChI=1S/Pb/i1-12 |
InChI 键 |
WABPQHHGFIMREM-DFNMHJECSA-N |
手性 SMILES |
[195Pb] |
规范 SMILES |
[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
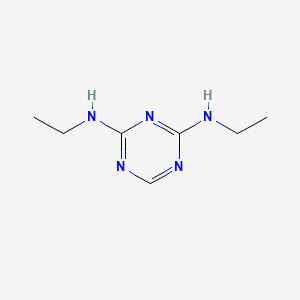

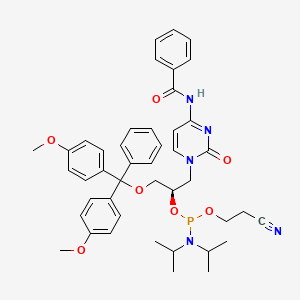
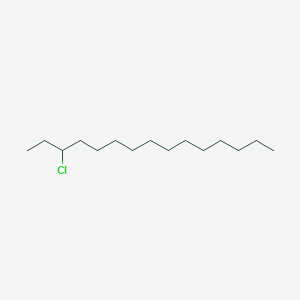
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
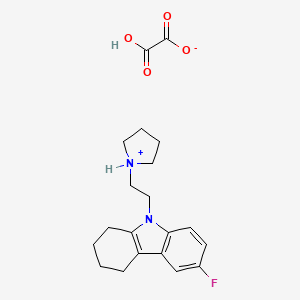
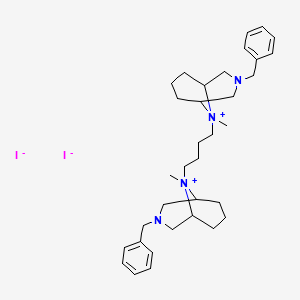
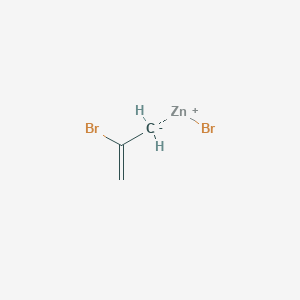
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)


